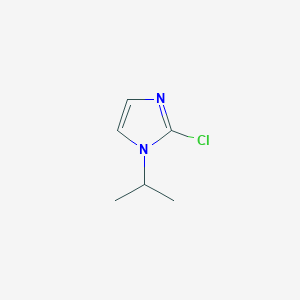
5-(3-Clorofenil)-1,2,4-oxadiazol-3-il)-2-hidrazinilpiridina
Descripción general
Descripción
The compound “3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and materials due to its rich electronic properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazol ring and the pyridine ring, both of which are aromatic and contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazol and pyridine rings, as well as the chlorophenyl and hydrazinyl groups. The electron-withdrawing nature of the chloro group could make the phenyl ring more susceptible to electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole and pyridine rings could contribute to its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Actividad Anticonvulsiva
Este compuesto ha sido estudiado por su potencial como agente anticonvulsivo. La investigación indica que los derivados de este compuesto pueden ser efectivos en modelos agudos de epilepsia, como las pruebas de convulsiones de electrochoque máximo (MES) y pentylenetetrazol subcutáneo (scPTZ) . Estos hallazgos sugieren que podría ser un candidato prometedor para el desarrollo de nuevos fármacos antiepilépticos.
Propiedades Antinociceptivas
Además de su potencial anticonvulsivo, este compuesto ha mostrado actividad antinociceptiva. Esto significa que podría utilizarse potencialmente para aliviar el dolor sin causar entumecimiento o pérdida de la consciencia. Es particularmente relevante en el contexto del manejo del dolor neuropático .
Interacción con Canales Neuronales
El mecanismo de acción del compuesto puede implicar la interacción con los canales de sodio sensibles al voltaje neuronal (sitio 2) y los canales de calcio de tipo L . Esta interacción es crucial porque puede influir en la eficacia del compuesto como anticonvulsivo y sus posibles efectos secundarios.
Propiedades Neurotóxicas y Hepatóxicas
Un aspecto importante de la investigación farmacéutica es la evaluación de la toxicidad de los compuestos. Los estudios han demostrado que este compuesto y sus derivados no exhiben efectos neurotóxicos o hepatotóxicos significativos, lo que es un indicador positivo para su perfil de seguridad .
Síntesis de Agentes Analgésicos
El marco estructural de este compuesto permite la síntesis de varios agentes analgésicos. Al modificar la estructura central, los investigadores pueden desarrollar nuevos medicamentos que se dirigen a tipos específicos de dolor o mejorar los tratamientos existentes .
Análisis de Sustancias Psicoactivas
Los derivados de este compuesto se han identificado en el análisis de nuevas sustancias psicoactivas (NPS). Comprender su estructura y propiedades puede ayudar a los científicos forenses a identificar y clasificar las nuevas drogas sintéticas que aparecen en el mercado .
Modificaciones Estructurales para Fármacos Antialérgicos
La estructura del compuesto se ha utilizado como base para el diseño de fármacos antialérgicos. Al realizar modificaciones estructurales específicas, los investigadores buscan mejorar la eficacia y reducir los efectos secundarios de estos medicamentos .
Caracterización Espectroscópica
La estructura cristalina y las características espectroscópicas del compuesto son esenciales para su identificación y análisis. Estas propiedades son cruciales para el control de calidad de los productos farmacéuticos y para garantizar la consistencia en la formulación de medicamentos .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with mitochondrial enzymes, potentially affecting mitochondrial function and energy production . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in mitochondrial function, leading to altered energy production and oxidative stress . Additionally, it may impact gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound has been shown to inhibit certain mitochondrial enzymes, disrupting the electron transport chain and ATP production . Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in mitochondrial activity and oxidative stress levels
Dosage Effects in Animal Models
The effects of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced mitochondrial function and reduced oxidative stress . At higher doses, it can induce toxic or adverse effects, including mitochondrial dysfunction, increased oxidative stress, and cellular damage . Understanding the dosage effects is essential for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic homeostasis . These interactions highlight the compound’s potential impact on cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes and distributed to various cellular compartments, including the mitochondria and cytoplasm . The localization and accumulation of this compound within specific cellular regions are critical for its biological activity and effects.
Subcellular Localization
The subcellular localization of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine plays a crucial role in its activity and function. This compound is primarily localized within the mitochondria, where it interacts with mitochondrial enzymes and affects mitochondrial function . Additionally, it may be targeted to other cellular compartments, such as the cytoplasm and nucleus, through specific targeting signals and post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIAQZAXYAFRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [5-(4-bromophenyl)-2-mercapto-1H-imidazol-1-yl]acetate](/img/structure/B1452862.png)
![(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1452863.png)








![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)
![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)


